molecular formula C30H28O9 B12272182 Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Cat. No.: B12272182
M. Wt: 532.5 g/mol
InChI Key: JFZMRICZAZNYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a complex carbohydrate derivative. It is primarily used in carbohydrate chemistry as a protecting group for hydroxyl functionalities during glycosylation reactions. This compound is significant in the synthesis of oligosaccharides and other carbohydrate-based molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl groups of alpha-D-galactopyranoside with benzoyl groups. The allyl group is introduced to the anomeric position to stabilize the glycoside linkage. The reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine, and the allylation is achieved using allyl bromide in the presence of a base like sodium hydride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside undergoes several types of chemical reactions:

    Oxidation: The allyl group can be oxidized to form an epoxide.

    Reduction: The benzoyl groups can be reduced to hydroxyl groups.

    Substitution: The allyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for reducing benzoyl groups.

    Substitution: Palladium-catalyzed reactions can be used for allyl group substitutions.

Major Products

    Epoxidation: Formation of epoxide derivatives.

    Reduction: Formation of tri-hydroxy derivatives.

    Substitution: Formation of various substituted glycosides.

Scientific Research Applications

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is used extensively in scientific research:

    Chemistry: As a protecting group in the synthesis of complex carbohydrates and oligosaccharides.

    Biology: In the study of carbohydrate-protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The primary mechanism of action for Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside involves the stabilization of glycosidic linkages during chemical reactions. The benzoyl groups protect the hydroxyl functionalities, preventing unwanted side reactions, while the allyl group provides a stable linkage that can be selectively removed or modified.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
  • Methyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
  • Ethyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Uniqueness

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is unique due to the presence of the allyl group, which provides additional stability and versatility in synthetic applications compared to its benzyl, methyl, and ethyl counterparts .

Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

(3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2

InChI Key

JFZMRICZAZNYQD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.